tert-butyl N-(2-aminocyclopropyl)carbamate
Description
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-(2-aminocyclopropyl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O2/c1-8(2,3)12-7(11)10-6-4-5(6)9/h5-6H,4,9H2,1-3H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDHLWTHTPXBYLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC1N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
265987-99-3 | |
| Record name | rac-tert-butyl N-[(1R,2R)-2-aminocyclopropyl]carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Significance of Cyclopropylamine Motifs in Chemical Science
The cyclopropylamine (B47189) moiety, a structural unit featuring an amino group attached to a three-membered carbon ring, is of considerable importance in contemporary chemical science. Its value stems from the unique conformational and electronic properties conferred by the cyclopropane (B1198618) ring.
The rigid, strained nature of the cyclopropane ring provides a fixed, three-dimensional scaffold that can enforce specific conformations upon the molecules that contain it. This conformational constraint is a powerful tool in drug design, where precise spatial arrangement of functional groups is often crucial for biological activity. Furthermore, the cyclopropyl (B3062369) group is known to enhance metabolic stability and reduce off-target effects in drug candidates. The carbon-hydrogen bonds of a cyclopropane ring are shorter and stronger than those in corresponding alkanes, making them less susceptible to metabolic oxidation by enzymes in the body.
Beyond its role as a structural component, the cyclopropylamine unit is a versatile synthetic intermediate. The inherent strain in the three-membered ring makes it susceptible to various ring-opening reactions, providing pathways to more complex molecular skeletons that would be difficult to access otherwise. This reactivity, combined with the nucleophilic character of the amine, makes cyclopropylamine derivatives valuable precursors in a wide array of chemical transformations. Consequently, this motif is found in a growing number of biologically active compounds and approved pharmaceuticals.
Structural Features and Research Relevance of Tert Butyl N 2 Aminocyclopropyl Carbamate
Direct N-tert-Butoxycarbonylation Strategies for Amines
The introduction of the Boc protecting group is a fundamental step in the synthesis of this compound. This group is favored due to its stability under a wide range of reaction conditions and its facile removal under acidic conditions.
Utilization of Di-tert-butyl Dicarbonate (B1257347) (Boc2O) in Aqueous and Anhydrous Conditions
Di-tert-butyl dicarbonate (Boc2O) is the most common reagent for the N-tert-butoxycarbonylation of amines. The reaction can be performed under both aqueous and anhydrous conditions, often mediated by a base.
Under aqueous conditions, the reaction is typically carried out using a base such as sodium bicarbonate. This method is environmentally friendly and avoids the use of volatile organic solvents. An alternative approach involves performing the N-Boc protection in a water-acetone mixture without the need for a catalyst, affording the desired carbamates in excellent yields and short reaction times.
Anhydrous conditions often employ an organic solvent like acetonitrile (B52724) in the presence of a base such as 4-dimethylaminopyridine (B28879) (DMAP). These conditions are suitable for substrates that may be sensitive to water.
A comparative overview of reaction conditions for N-Boc protection using Boc2O is presented in the table below.
| Amine Substrate | Reagent | Solvent | Catalyst/Base | Time (min) | Yield (%) |
| Aniline (B41778) | Boc2O | Water-Acetone | None | 10 | 95 |
| Benzylamine | Boc2O | Acetonitrile | DMAP | 5 | 98 |
| Glycine methyl ester | Boc2O | Dioxane/Water | Sodium Bicarbonate | 60 | 96 |
Catalytic Approaches to N-Boc Protection
To enhance the efficiency and selectivity of the N-Boc protection, various catalytic systems have been developed. These methods often offer milder reaction conditions, shorter reaction times, and improved yields.
Ionic liquids (ILs) have emerged as effective catalysts for the N-tert-butoxycarbonylation of amines. Protic ionic liquids, in particular, can catalyze the reaction under solvent-free conditions, offering a green and efficient alternative to traditional methods. These reactions are often highly chemoselective, allowing for the protection of amino groups in the presence of other sensitive functionalities. The catalytic role of the ionic liquid is believed to involve the activation of Boc2O through hydrogen bonding.
Hexafluoroisopropanol (HFIP) serves as both a solvent and a catalyst for the chemoselective mono-N-Boc protection of a wide range of amines. This method is rapid, proceeding at room temperature and affording high yields of the desired N-Boc derivatives within minutes. A key advantage of using HFIP is the avoidance of side reactions such as the formation of isocyanates or ureas. Furthermore, HFIP can be recovered and reused, adding to the sustainability of the process.
Heterogeneous catalysts offer significant advantages in terms of ease of separation and reusability. Perchloric acid adsorbed on silica (B1680970) gel (HClO4–SiO2) has been demonstrated to be a highly efficient, inexpensive, and reusable catalyst for the N-tert-butoxycarbonylation of amines. The reaction proceeds at room temperature under solvent-free conditions, providing excellent yields in a short timeframe. This method exhibits high chemoselectivity, successfully protecting amines in the presence of hydroxyl or thiol groups.
The following table summarizes the performance of various catalytic systems in the N-Boc protection of aniline.
| Catalyst | Solvent | Time | Yield (%) |
| Ionic Liquid ([bmim]Br) | None | 15 min | 94 |
| Hexafluoroisopropanol (HFIP) | HFIP | 5 min | 99 |
| HClO4–SiO2 | None | 1.5 min | 98 |
Cyclopropane Ring Construction Methodologies
The construction of the cyclopropane ring is a critical and often challenging step in the synthesis of this compound. Several methodologies have been developed for the formation of this strained three-membered ring.
One prominent strategy involves the Michael-initiated ring closure (MIRC) reaction. This approach typically begins with the conjugate addition of a nucleophile to an activated alkene, followed by an intramolecular cyclization to form the cyclopropane ring. For the synthesis of aminocyclopropanes, this can involve the reaction of a Michael acceptor with a suitable nitrogen-containing nucleophile. The stereoselectivity of the MIRC reaction can often be controlled through the use of chiral auxiliaries or catalysts, enabling the synthesis of enantioenriched cyclopropane derivatives.
Another powerful method for cyclopropane synthesis is the reaction of alkenes with carbenes or carbenoids . A classic example is the Simmons-Smith reaction, which utilizes a zinc-copper couple and diiodomethane (B129776) to generate a carbenoid species that reacts with an alkene to form the cyclopropane. Catalytic methods involving the decomposition of diazo compounds, such as diazomethane (B1218177) or its derivatives, in the presence of a transition metal catalyst (e.g., palladium or copper complexes) are also widely used. These reactions can often be rendered stereoselective through the use of chiral ligands. For instance, the cyclopropanation of a vinyl carbamate with a diazo compound can provide a direct route to the desired protected aminocyclopropane structure.
The following table provides an overview of different cyclopropanation methods and their typical substrates and reagents.
| Cyclopropanation Method | Substrate | Reagent(s) | Key Features |
| Michael-Initiated Ring Closure | Activated Alkene | Nucleophile, Base | Forms C-C and C-Nucleophile bonds sequentially. |
| Simmons-Smith Reaction | Alkene | Diiodomethane, Zn-Cu couple | Stereospecific formation of the cyclopropane ring. |
| Catalytic Diazo Compound Decomposition | Alkene | Diazo compound, Metal catalyst | Versatile method with tunable reactivity and selectivity. |
Cyclopropanation Reactions in the Synthesis of Cyclopropylamine Precursors
The construction of the cyclopropane core is a critical step in synthesizing cyclopropylamine precursors. Various cyclopropanation methods have been adapted to incorporate a nitrogen function or a group that can be converted into an amine. rug.nl
One of the most well-established methods is the Simmons-Smith cyclopropanation, which typically involves the reaction of an alkene with a carbenoid generated from diiodomethane and a zinc-copper couple. acs.org A modification developed by Furukawa, using diethylzinc (B1219324) (Et₂Zn) and diiodomethane (CH₂I₂), is also widely employed. acs.org These reactions can be used on substrates containing allylic amines or amides to install the cyclopropane ring. The rate and efficiency of the Simmons-Smith reaction can be influenced by the solvent and substituents on the substrate. acs.org
Another significant strategy is the metal-catalyzed reaction of diazo compounds with olefins. rug.nl For instance, rhodium(II) acetate (B1210297) and its chiral derivatives can catalyze the reaction of precursors like methyl phenyldiazoacetate with alkenes to form cyclopropane rings. wikipedia.org Furthermore, the Kulinkovich reaction, which involves the reaction of esters with Grignard reagents in the presence of a titanium alkoxide, is a powerful method for generating cyclopropanols. wikipedia.orgorganic-chemistry.org These cyclopropanols can then serve as versatile intermediates for the synthesis of cyclopropylamines. organic-chemistry.org
Table 1: Overview of Selected Cyclopropanation Reactions for Amine Precursors
| Reaction Name | Typical Reagents | Substrate Example | Key Feature |
|---|---|---|---|
| Simmons-Smith Reaction | CH₂I₂, Zn(Cu) | Allylic alcohol/amine | Stereospecific addition relative to existing functional groups. acs.org |
| Furukawa Modification | CH₂I₂, Et₂Zn | Olefins | Often provides higher yields and reproducibility than the classical Simmons-Smith reaction. acs.org |
| Kulinkovich Reaction | Grignard Reagent, Ti(O-i-Pr)₄ | Esters, Amides, Nitriles | Forms cyclopropanols, which are key precursors to cyclopropylamines. rug.nlwikipedia.orgorganic-chemistry.org |
| Diazo Compound Cyclopropanation | Ethyl diazoacetate, Rh₂(OAc)₄ | Alkenes | Access to functionalized cyclopropanes; can be rendered enantioselective with chiral catalysts. rug.nlwikipedia.org |
Aziridine (B145994) Opening Strategies for Cyclopropylamine Derivatives
The ring-opening of aziridines provides a direct route to 1,2-diamines and other functionalized amine derivatives. Aziridines, being nitrogen-containing three-membered rings, exhibit high ring strain similar to cyclopropanes. libretexts.org This strain can be harnessed for synthetic purposes, where a nucleophile attacks and opens the ring to yield a linear product with defined stereochemistry.
For the synthesis of cyclopropylamine derivatives, a common strategy involves the nucleophilic opening of an activated aziridine. The aziridine ring nitrogen is typically activated by an electron-withdrawing group, such as a tosyl (Ts) or nosyl (Ns) group, which makes the ring more susceptible to nucleophilic attack. nih.govresearchgate.net The strained ring can then be opened by various nucleophiles. For example, the opening of a tosyl-activated cyclopentene (B43876) aziridine with an azide (B81097) nucleophile, followed by reduction, has been used to prepare trans-tert-butyl-2-aminocyclopentylcarbamate, a related carbamate structure. nih.govchemrxiv.org
The regioselectivity of the ring-opening is a crucial aspect of this strategy. nih.gov In many cases, the reaction proceeds via an Sₙ2-type mechanism, where the nucleophile attacks the less substituted carbon of the aziridine ring. nih.gov This approach allows for the stereoselective synthesis of chiral molecules, including precursors for this compound. acs.org
Table 2: Examples of Aziridine Ring-Opening Reactions
| Activating Group | Nucleophile | Product Type | Reference |
|---|---|---|---|
| Tosyl (Ts) | Azide (N₃⁻) | Vicinal amino-azide (precursor to diamine) | nih.govchemrxiv.org |
| Boc (t-Boc) | Organocuprates | β-Amino esters | libretexts.org |
| Acyl | Various | β-Functionalized alkylamines | nih.gov |
| Alkyl (via alkylation) | Acetate, Azide | N-alkylated amines | libretexts.orgorgsyn.org |
Photochemical Ring Contraction for Cyclopropanone (B1606653) Intermediates
Photochemical reactions offer unique pathways for constructing strained ring systems. One such method is ring contraction, which can be employed to generate cyclopropane derivatives from larger cyclic precursors. chemrxiv.org This approach can be particularly useful for creating highly functionalized or sterically hindered cyclopropanes.
A relevant example involves the irradiation of a 1,3-enyne tethered to a 2-pyridone in the presence of oxygen, which leads to a seven-membered ring product. organic-chemistry.org This transformation proceeds through unstable intermediates, including a 1,2,5-cyclooctatriene, which upon photooxidation forms a cyclopropanone. organic-chemistry.org Cyclopropanones are valuable intermediates that can be further elaborated into cyclopropylamines. The cyclopropanone itself can undergo photochemical extrusion of carbon monoxide to yield a cycloheptadiene product. organic-chemistry.org
Another strategy involves the ring contraction of α-hydroxycyclobutanones. Through a tandem Wittig reaction and 1,2-carbon migration, these four-membered rings can be converted into functionalized cyclopropanecarbaldehydes, which are precursors to the desired aminocyclopropane structure. chemrxiv.orgscholarsportal.info Similarly, oxidative ring contraction of cyclobutene (B1205218) derivatives using reagents like m-CPBA can selectively form cyclopropylketones.
Multistep Synthetic Routes to this compound and its Derivatives
The synthesis of this compound often involves multistep sequences that combine several key transformations to build the molecule.
Strategies Involving Curtius Rearrangement for Carbamate Formation
The Curtius rearrangement is a powerful and widely used method for converting carboxylic acids into primary amines, urethanes, or ureas via an isocyanate intermediate. This reaction is particularly valuable for synthesizing Boc-protected amines, making it directly applicable to the preparation of this compound.
The reaction begins with the conversion of a carboxylic acid (e.g., a cyclopropanecarboxylic acid derivative) into an acyl azide. This intermediate is thermally or photochemically unstable and rearranges to an isocyanate with the loss of nitrogen gas. In the presence of tert-butanol (B103910), the isocyanate is trapped to form the stable tert-butyl carbamate (Boc-protected amine).
Modern protocols allow this transformation to be performed in a one-pot procedure, avoiding the isolation of the potentially hazardous acyl azide intermediate. For instance, the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide can generate the acyl azide in situ. This is followed by a zinc(II) triflate-catalyzed Curtius rearrangement and trapping of the resulting isocyanate with tert-butanol present in the reaction mixture. This method is compatible with a variety of functional groups and proceeds under mild conditions.
Table 3: Reagents for One-Pot Curtius Rearrangement
| Reagent Combination | Role | Key Advantage |
|---|---|---|
| Diphenylphosphoryl azide (DPPA), Et₃N, t-BuOH | Forms acyl azide from carboxylic acid | Direct conversion without isolating the acyl azide. |
| Di-tert-butyl dicarbonate, NaN₃, Zn(OTf)₂ | In situ acyl azide formation and catalyzed rearrangement | Mild conditions, high yields, and broad substrate compatibility. |
Coupling Reactions in the Final Stages of Synthesis
In the synthesis of derivatives of this compound, particularly N-aryl derivatives, palladium-catalyzed coupling reactions are indispensable. The Buchwald-Hartwig amination is a premier method for forming carbon-nitrogen bonds by coupling an amine with an aryl halide or pseudohalide. wikipedia.orglibretexts.org
This reaction has been successfully applied to the monoarylation of cyclopropylamine. organic-chemistry.org A typical catalytic system involves a palladium source, such as Pd₂(dba)₃ or a palladium precatalyst, a phosphine (B1218219) ligand (e.g., BINAP, BrettPhos, or YPhos ligands), and a base like sodium tert-butoxide (NaOtBu). acs.org The development of sterically demanding and electron-rich ligands has enabled these couplings to proceed under mild conditions, even at room temperature, and with a broad scope of (hetero)aryl chlorides. organic-chemistry.org
These coupling reactions are typically performed in the final stages of a synthetic sequence, allowing for the late-stage functionalization of the cyclopropylamine core. This strategy provides access to a diverse library of N-substituted aminocyclopropane derivatives. acs.org The conditions are generally tolerant of various functional groups, which is a significant advantage in complex molecule synthesis. acs.org
Table 4: Buchwald-Hartwig Amination for N-Arylcyclopropylamine Synthesis
| Palladium Source | Ligand | Base | Substrates | Conditions |
|---|---|---|---|---|
| Pd₂(dba)₃ | BINAP | NaOtBu | Cyclopropylamine + Aryl Bromide | One-step synthesis of various N-arylcyclopropylamines. |
| In situ generated Pd(0) | adYPhos (YPhos ligand) | KHMDS | Cyclopropylamine + (Hetero)aryl Chlorides | Room temperature coupling, versatile functional group tolerance. organic-chemistry.org |
| [(tBuBrettPhos)Pd(allyl)]OTf | tBuBrettPhos | LHMDS | Cyclopropylamine + (Hetero)aryl Halides | Access to a wide range of monoarylated products in high yields. acs.orgacs.org |
Preparation from Precursor Molecules (e.g., tert-Butyl (1-(hydroxymethyl)cyclopropyl)carbamate)
A common strategy in organic synthesis is the elaboration of a readily available precursor molecule into the final target. For this compound, a logical precursor is tert-butyl (1-(hydroxymethyl)cyclopropyl)carbamate. This compound already contains the Boc-protected amine and the cyclopropane ring.
The synthesis of this precursor can be achieved in several ways. One route starts with the monohydrolysis of diethyl cyclopropane-1,1-dicarboxylate, followed by a Curtius degradation of the resulting carboxylic acid and subsequent reduction of the remaining ester group to the alcohol. Another approach involves the reductive cyclopropanation of N,N-dibenzyl-2-benzyloxyacetamide.
Once tert-butyl (1-(hydroxymethyl)cyclopropyl)carbamate is obtained, the synthesis of the target aminocyclopropylcarbamate requires the conversion of the primary alcohol into an amino group. This is a standard functional group interconversion that can be accomplished via a two-step sequence:
Activation of the Hydroxyl Group : The alcohol is first converted into a good leaving group, for example, by tosylation (using TsCl) or mesylation (using MsCl) to form a sulfonate ester, or by reaction with a halogenating agent.
Nucleophilic Substitution : The activated intermediate is then treated with a nitrogen nucleophile, such as sodium azide (NaN₃). This is followed by the reduction of the resulting azide to the primary amine, typically using reagents like lithium aluminum hydride (LiAlH₄), catalytic hydrogenation (H₂/Pd-C), or Staudinger reduction (PPh₃, H₂O).
This precursor-based approach allows for a modular and often high-yielding route to the desired product.
Chemo- and Regioselectivity in the Synthesis of this compound
The primary challenge in the synthesis of this compound lies in the selective protection of one of the two amino groups of the precursor, 1,2-diaminocyclopropane. Achieving high chemo- and regioselectivity is crucial to avoid the formation of undesired bis-protected or unprotected products. The relative reactivity of the two amino groups can be influenced by steric and electronic factors, as well as the choice of reagents and reaction conditions.
A common strategy for achieving mono-protection of diamines involves using a limiting amount of the protecting group precursor, such as di-tert-butyl dicarbonate (Boc₂O). However, this often leads to a statistical mixture of mono-protected, di-protected, and unreacted diamine, necessitating tedious purification steps. orgsyn.org More advanced approaches focus on exploiting the inherent properties of the substrate or employing specific reagents and catalysts to direct the protection to a single amino group.
One effective method for the selective mono-carbamate protection of diamines utilizes alkyl phenyl carbonates as the electrophiles. orgsyn.org This approach has been shown to be a simple and efficient method for preparing mono-carbamate-protected diamines, often without the need for column chromatography. orgsyn.org The selectivity is influenced by the nature of the amino groups; for instance, primary amines on a primary carbon are selectively protected over primary amines on secondary or tertiary carbons. orgsyn.org
In the context of cyclic systems, such as the synthesis of trans-tert-butyl-2-aminocyclopentylcarbamate, a related compound, the synthesis can proceed via the opening of an activated aziridine. nih.gov This highlights a regioselective strategy where the nucleophilic attack on the aziridine ring dictates the position of the amino and carbamate groups.
Furthermore, the Curtius rearrangement offers a powerful method for introducing a carbamate group with high regioselectivity. organic-chemistry.org Starting from a carboxylic acid, this reaction proceeds through an acyl azide and an isocyanate intermediate, which is then trapped with tert-butanol to yield the tert-butyl carbamate. organic-chemistry.org This method is particularly advantageous for establishing stereochemistry when starting from an enantiomerically pure cyclopropanecarboxylic acid. The use of zinc(II) triflate as a catalyst can accelerate the rearrangement. evitachem.com
The table below summarizes various synthetic approaches and their implications for chemo- and regioselectivity in the formation of related carbamate compounds, which can be extrapolated to the synthesis of this compound.
| Synthetic Method | Key Reagents | Selectivity Principle | Potential Outcome for this compound |
| Direct Mono-protection | Di-tert-butyl dicarbonate (Boc₂O) | Statistical mixture based on stoichiometry | Low selectivity, mixture of products |
| Alkyl Phenyl Carbonate Method | tert-Butyl phenyl carbonate | Differential reactivity of amino groups | Potentially high chemoselectivity for mono-protection |
| Aziridine Ring Opening | Cyclopropene-derived aziridine, nucleophile | Regioselective attack on the aziridine ring | Control over the relative position of amino and carbamate groups |
| Curtius Rearrangement | Cyclopropanecarboxylic acid, sodium azide, di-tert-butyl dicarbonate | Formation of isocyanate at a specific position | High regioselectivity determined by the starting carboxylic acid |
Ultimately, the choice of synthetic methodology will depend on the desired stereochemistry (cis or trans) of the final product and the availability of starting materials. For instance, a stereospecific synthesis would likely rely on a method like the Curtius rearrangement starting from a resolved cyclopropanecarboxylic acid, or a stereoselective aziridination followed by regioselective ring opening.
Enantioselective Approaches to Cyclopropylamine Scaffolds
The synthesis of enantioenriched cyclopropylamines, including the core structure of this compound, is a significant area of research due to the prevalence of this motif in pharmaceuticals and bioactive compounds. rsc.org Efficient access to these chiral scaffolds is primarily achieved through three major strategies: the multistep Curtius rearrangement, asymmetric carbene transfer reactions, and the catalytic functionalization of cyclopropenes. rsc.org
Metal-catalyzed reactions are prominent in achieving high enantioselectivity. For instance, ruthenium(II)-Pheox complexes have been successfully used in the direct asymmetric cyclopropanation of vinylcarbamates. acs.orgmdpi.com Similarly, copper-catalyzed three-component reactions involving cyclopropene (B1174273) alkenylamination can deliver polysubstituted cis-1,2-alkenylcyclopropylamines with exceptional enantioselectivity. rsc.org This method allows for the creation of up to three stereogenic centers on the cyclopropane ring. rsc.org Rhodium-catalyzed cyclopropanation of olefins also provides access to highly functionalized cyclopropanes with high diastereo- and enantioselectivities. researchgate.net
Another powerful approach involves biocatalysis. Engineered myoglobin (B1173299) catalysts have been utilized for the highly diastereo- and enantioselective cyclopropanation of α-difluoromethyl alkenes with ethyl diazoacetate, producing CHF₂-containing cyclopropanes with excellent stereoselectivity (up to >99% de and ee). researchgate.netrochester.edu This chemoenzymatic strategy highlights the potential for creating diverse libraries of chiral cyclopropane building blocks. rochester.edu Classical methods adapted for nitrogen function integration, such as the Simmons-Smith reaction and Michael-initiated ring-closure (MIRC) reactions, have also seen significant advances in enantioselective synthesis. acs.orgrsc.org
Diastereoselective Control in Cyclopropane Ring Formation
Achieving control over the relative stereochemistry of substituents on the cyclopropane ring is crucial for synthesizing specific isomers of compounds like this compound. Diastereoselectivity in cyclopropanation reactions can be governed by various factors, including substrate-directing groups, the nature of the reagents, and reaction conditions. acs.orgunl.pt
A powerful strategy for diastereoselective control is the use of directing groups on the substrate. For example, the hydroxyl group in allylic and homoallylic alcohols can coordinate with zinc carbenoids in the Simmons-Smith reaction, directing the cyclopropanation to the syn-face of the double bond with high selectivity. unl.ptacs.orgnih.gov This substrate-directed approach has been shown to furnish densely substituted stereodefined bicyclopropanes as a single diastereomer. acs.orgnih.gov The rigidity of the cyclopropyl core itself can serve as a platform for subsequent diastereoselective reactions on adjacent functionalities. acs.org
The choice of cyclopropanating agent and catalyst system also plays a critical role. Rhodium-catalyzed reactions, for example, can provide high diastereoselectivities (up to 20:1 d.r.) in the synthesis of functionalized cyclopropanes. researchgate.net In some systems, the stereochemical outcome is highly dependent on the nitrogen protecting group. acs.org Furthermore, reversible ring-opening of cyclopropylamines in the presence of certain zinc salts can lead to thermodynamic mixtures of trans- and cis-diastereomers, a process that can be suppressed by adding a coordinating cosolvent to yield the kinetic product with high diastereoselectivity. acs.org
Optical Resolution Techniques for Racemic Mixtures
When a stereoselective synthesis is not employed, the product is often a racemic mixture, which is a 50:50 mixture of two enantiomers. libretexts.org The separation of these enantiomers, a process known as optical or chiral resolution, is essential for obtaining enantiomerically pure compounds. libretexts.orgbuchler-gmbh.com Since enantiomers have identical physical properties like boiling point and solubility, their separation requires converting them into diastereomers, which have different physical properties and can be separated by conventional techniques like crystallization. libretexts.orgpsu.edu
Diastereomeric Salt Formation (e.g., with 10-Camphorsulfonic Acid)
A widely used method for resolving racemic amines is through the formation of diastereomeric salts using a chiral resolving agent. psu.edu For a racemic amine like (±)-tert-butyl N-(2-aminocyclopropyl)carbamate, a chiral acid can be used as the resolving agent. (1S)-(+)-10-Camphorsulfonic acid (CSA) is a common and effective choice for this purpose. libretexts.orgnih.govcore.ac.uk
The process involves reacting the racemic amine with an enantiomerically pure form of 10-camphorsulfonic acid. google.com This acid-base reaction forms a pair of diastereomeric salts: [(R)-amine·(S)-acid] and [(S)-amine·(S)-acid]. Because these salts are diastereomers, they exhibit different solubilities in a given solvent. rsc.org Through careful selection of the solvent and optimization of crystallization conditions, one of the diastereomeric salts will preferentially crystallize out of the solution. rsc.org The less-soluble salt can then be isolated by filtration. nih.gov Finally, the resolved amine enantiomer is recovered by treating the separated diastereomeric salt with a base to neutralize the chiral acid, which can often be recovered and reused. buchler-gmbh.com This method provides a practical route to access multigram quantities of both enantiomers without requiring chromatography. nih.gov
The table below illustrates the principle of diastereomeric salt formation for resolving a racemic amine with (1S)-(+)-10-Camphorsulfonic Acid.
| Racemic Amine | Chiral Resolving Agent | Diastereomeric Salts Formed | Separation Method |
| (R/S)-Amine | (1S)-(+)-10-Camphorsulfonic Acid | (R)-Amine·(S)-Acid Salt | Fractional Crystallization |
| (S)-Amine·(S)-Acid Salt |
Impact of Reaction Conditions on Stereoisomer Ratios (e.g., pH, Temperature)
Reaction conditions such as temperature and pH can significantly influence the yield and stereochemical outcome of synthetic transformations, including those used to generate cyclopropane rings. researchgate.net While specific data for this compound is not extensively detailed, general principles from related reactions can be applied.
Temperature can affect the selectivity of a reaction by influencing the energy difference between the transition states leading to different stereoisomers. Lowering the reaction temperature often enhances stereoselectivity because the reaction is more likely to proceed through the lower-energy transition state. For example, in certain camphor-derived sulfur ylide cyclopropanations, solvent choice and temperature were found to be critical, with acetonitrile at room temperature being ideal for achieving good yield and diastereoselectivity. chemrxiv.orgharvard.edu
The pH of the reaction medium can be particularly important in reactions involving acidic or basic species or intermediates. In cyclopropanations, pH can affect the protonation state of catalysts or substrates, which in turn can alter the reaction mechanism and stereoselectivity. marquette.edu For example, in the formation of cyclic dipeptides, the reaction yield was highly dependent on both pH and temperature, with optimal conditions found at a pH of around 10.7 at 55 °C, while neutral or acidic conditions yielded no product. researchgate.net Similarly, the cleavage of certain cyclopropane rings has been shown to proceed via different mechanisms (A-1 vs. A-SE2) depending on the acidity of the medium. marquette.edu In base-catalyzed reactions, the concentration and nature of the base can influence which stereoisomer is formed under either kinetic or thermodynamic control.
The table below summarizes the potential effects of reaction conditions on stereoisomer ratios.
| Reaction Condition | Potential Impact on Stereoisomer Ratio | General Principle |
| Temperature | Lower temperatures often lead to higher stereoselectivity. | Favors the pathway with the lowest activation energy, enhancing the formation of the kinetic product. |
| pH / Acidity | Can alter reaction mechanisms and the nature of intermediates, changing the stereochemical outcome. | Affects the protonation state of reactants, intermediates, or catalysts, potentially switching between different reaction pathways. |
Chemical Transformations and Reactivity of Tert Butyl N 2 Aminocyclopropyl Carbamate
N-Boc Deprotection Strategies
The tert-butyloxycarbonyl (Boc) group is a frequently used amine protecting group in organic synthesis. Its widespread application stems from its stability across a range of chemical conditions and its susceptibility to removal under acidic conditions. The deprotection of tert-butyl N-(2-aminocyclopropyl)carbamate is a pivotal step for the subsequent functionalization of the primary amine.
The removal of the N-Boc protecting group is typically accomplished using strong acids. masterorganicchemistry.com Common reagents for this transformation include trifluoroacetic acid (TFA), often in a dichloromethane (B109758) (DCM) solvent, or hydrogen chloride (HCl) in organic solvents like 1,4-dioxane (B91453) or methanol. total-synthesis.comchemicalforums.comnih.gov
A byproduct of this acid-mediated deprotection is the formation of a reactive tert-butyl carbocation. This electrophile can potentially engage in side reactions by alkylating other nucleophilic sites within the molecule. researchgate.net To mitigate these undesired reactions, scavengers are frequently added to the reaction mixture to trap the carbocation. masterorganicchemistry.com For example, triethylsilane is a common scavenger that reduces the tert-butyl cation. researchgate.net Anisole is another scavenger that can be utilized. researchgate.net
| Acidic Reagent | Common Solvent | Potential Scavengers |
| Trifluoroacetic acid (TFA) | Dichloromethane (DCM) | Triethylsilane, Anisole |
| Hydrogen chloride (HCl) | 1,4-Dioxane, Methanol | Thioanisole |
A key advantage of the Boc group is its ability to be selectively removed in the presence of other protecting groups, a concept known as orthogonality. total-synthesis.com For instance, the Boc group can be cleaved under acidic conditions while leaving other common amine protecting groups, such as the base-labile fluorenylmethyloxycarbonyl (Fmoc) group and the benzyloxycarbonyl (Cbz) group (which is removed by hydrogenolysis), intact. masterorganicchemistry.comtotal-synthesis.comtotal-synthesis.com This orthogonality is a cornerstone of modern synthetic strategies, particularly in solid-phase peptide synthesis, enabling the sequential modification of different amino groups within a complex molecule. total-synthesis.com
The acid-catalyzed removal of the Boc group proceeds through a specific mechanistic pathway. total-synthesis.com The process begins with the protonation of the carbonyl oxygen of the carbamate (B1207046) by the acid. commonorganicchemistry.com This initial step is followed by the fragmentation of the protonated intermediate, which leads to the formation of a stable tertiary carbocation (tert-butyl cation) and a carbamic acid intermediate. total-synthesis.comcommonorganicchemistry.com The carbamic acid is inherently unstable and readily undergoes decarboxylation, releasing the free amine and carbon dioxide gas. total-synthesis.comcommonorganicchemistry.com The formation of the stable carbocation and the gaseous CO2 provides a strong thermodynamic driving force for the reaction. total-synthesis.com
Derivatization of the Free Amino Group
Following the removal of the N-Boc group, the newly exposed primary amino group of the cyclopropylamine (B47189) can be modified through various chemical reactions.
The liberated primary amine is nucleophilic and can readily form amide bonds by reacting with carboxylic acids or their activated derivatives. In the context of peptide synthesis, this amine is coupled with an amino acid whose carboxyl group has been activated. bachem.com This activation is typically achieved using specialized coupling reagents. luxembourg-bio.com Commonly used peptide coupling reagents include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and onium salts such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). bachem.comluxembourg-bio.com
Beyond amide bond formation, the free amino group can undergo alkylation and acylation. N-alkylation can be achieved by reacting the amine with alkyl halides. Acylation is accomplished by treating the amine with acylating agents such as acid chlorides or anhydrides, which introduces an acyl group to the nitrogen atom. organic-chemistry.org These derivatization reactions are essential for building a diverse range of molecular structures from the cyclopropylamine core.
| Reaction Type | Typical Reagents | Functional Group Added |
| Amidation/Peptide Coupling | Carboxylic Acid + Coupling Reagent (e.g., HATU, EDC) | Amide |
| Alkylation | Alkyl Halide | Alkyl |
| Acylation | Acyl Halide / Anhydride | Acyl |
Formation of Ureas and Thioureas
The primary amine functionality of this compound serves as a versatile nucleophile for the synthesis of various urea (B33335) and thiourea (B124793) derivatives. These transformations typically involve the reaction of the free amino group with electrophilic carbon-heteroatom double bond systems.
A common and efficient method for the synthesis of ureas from this compound involves a one-pot procedure where the Boc-protected amine is converted in situ into an isocyanate intermediate. This is often achieved using reagents like 2-chloropyridine (B119429) and trifluoromethanesulfonyl anhydride. acs.orgnih.gov The highly reactive isocyanate is then trapped by the addition of a primary or secondary amine to furnish the corresponding unsymmetrical urea. This method is advantageous as it avoids the handling of potentially hazardous isocyanate precursors. acs.orgnih.gov
Alternatively, direct conversion of the carbamate to a urea can be accomplished using aluminum amide complexes. This method is particularly useful for the synthesis of bi-, tri-, and tetra-substituted ureas from carbamate-protected primary amines by reaction with a primary or secondary amine in the presence of a stoichiometric amount of trimethylaluminum.
For the synthesis of thioureas, a straightforward approach involves the reaction of this compound with an isothiocyanate. This reaction proceeds via nucleophilic attack of the primary amine onto the electrophilic carbon of the isothiocyanate, yielding the desired thiourea derivative.
Another established method for thiourea synthesis is the use of a thioacylating agent. For instance, N,N′-di-Boc-substituted thiourea, when activated with trifluoroacetic anhydride, can serve as a mild thioacylating agent for amines, providing the corresponding thioureas under gentle reaction conditions. acs.orgnih.govethz.chnih.govresearchgate.net Furthermore, a simple condensation reaction between the aminocyclopropane and carbon disulfide in an aqueous medium can also be employed to produce thiourea derivatives. nih.gov
Table 1: Synthesis of Ureas and Thioureas from tert-butyl N-(2-aminocyclopropyl)carbamate
| Product Type | Reagents | Key Features |
|---|---|---|
| Urea | 2-chloropyridine, trifluoromethanesulfonyl anhydride, followed by an amine | One-pot synthesis via an in situ generated isocyanate intermediate. acs.orgnih.gov |
| Urea | Trimethylaluminum, primary or secondary amine | Direct conversion of the carbamate to a substituted urea. |
| Thiourea | Isothiocyanate | Direct nucleophilic addition of the amine to the isothiocyanate. |
| Thiourea | N,N′-di-Boc-substituted thiourea, trifluoroacetic anhydride | Mild thioacylation of the primary amine. acs.orgnih.govethz.chnih.govresearchgate.net |
| Thiourea | Carbon disulfide | Condensation reaction in an aqueous medium. nih.gov |
Reactivity of the Cyclopropane (B1198618) Ring System
The cyclopropane ring is characterized by significant ring strain, which renders it susceptible to a variety of ring-opening reactions. This inherent reactivity can be harnessed for the synthesis of diverse acyclic and heterocyclic structures. The presence of the amino and carbamate groups on the cyclopropane ring of this compound influences the regioselectivity and stereoselectivity of these transformations.
Ring-Opening Reactions
The strained C-C bonds of the cyclopropane ring in this compound can be cleaved under various conditions, including oxidative and Lewis acid-catalyzed reactions.
Oxidative Ring-Opening: Carbamate-protected aminocyclopropanes can undergo oxidative ring-opening to generate 1,3-dielectrophilic intermediates. mdpi.com For example, treatment with an electrophilic halogen source can lead to the formation of 1,3-difunctionalized acyclic products. This transformation provides a pathway to introduce two new functional groups in a single step, significantly increasing molecular complexity. mdpi.com Radical-mediated ring-opening reactions have also been explored, offering an alternative strategy for the functionalization of aminocyclopropanes. rsc.orgnih.govsigmaaldrich.com
Lewis Acid-Catalyzed Ring-Opening: The presence of a donor group (the nitrogen atom) and an acceptor group (the carbamate) can facilitate Lewis acid-catalyzed ring-opening reactions. Lewis acids can coordinate to the carbonyl oxygen of the carbamate, activating the cyclopropane ring towards nucleophilic attack. wikipedia.org This approach has been utilized in the ring-opening of activated cyclopropanes with various nucleophiles, including amines. wikipedia.org The choice of Lewis acid is crucial, as it can influence the reaction pathway and the stereochemical outcome. wikipedia.org
Table 2: Ring-Opening Reactions of tert-butyl N-(2-aminocyclopropyl)carbamate Derivatives
| Reaction Type | Reagents/Conditions | Product Type | Key Features |
|---|---|---|---|
| Oxidative Ring-Opening | Electrophilic halogen source | 1,3-Difunctionalized acyclic products | Formation of 1,3-dielectrophilic intermediates. mdpi.com |
| Oxidative Radical Ring-Opening | Radical initiator (e.g., DTBP) | Functionalized acyclic products | Proceeds through radical intermediates. rsc.orgnih.govsigmaaldrich.com |
| Lewis Acid-Catalyzed Ring-Opening | Lewis acid (e.g., Cu(OTf)₂, ZnCl₂), Nucleophile | Ring-opened adducts | Activation of the cyclopropane ring towards nucleophilic attack. wikipedia.org |
Functionalization of the Cyclopropyl (B3062369) Moiety
The direct functionalization of the cyclopropane ring in this compound without concomitant ring-opening is challenging due to the high ring strain. Most reactions tend to favor pathways that relieve this strain through ring cleavage. However, under specific conditions, functionalization of the cyclopropyl moiety may be achievable.
C-H Functionalization: Palladium-catalyzed C-H activation has emerged as a powerful tool for the functionalization of otherwise inert C-H bonds. acs.orgnih.gov The use of a directing group, such as a picolinamide, can enable the site-selective arylation of cyclopropane C-H bonds. While not specifically demonstrated on this compound, this strategy suggests a potential avenue for the introduction of aryl groups onto the cyclopropane ring while preserving its structure.
Electrophilic Substitution: While electrophilic additions to the cyclopropane ring typically lead to ring-opening, certain electrophilic substitution reactions on activated cyclopropanes have been reported to occur without ring cleavage. For instance, the nitration of cyclopropylbenzene (B146485) with N-nitrosaccharin has been shown to proceed smoothly without opening the cyclopropane ring. ethz.chwikipedia.org This suggests that with carefully chosen reagents and conditions, electrophilic functionalization of the cyclopropyl moiety in this compound might be possible, although this remains an area for further investigation.
It is important to note that the literature on the direct, ring-preserving functionalization of N-acylated aminocyclopropanes is limited. The development of synthetic methodologies that can achieve this would significantly expand the utility of these compounds as building blocks in organic synthesis.
Role As a Versatile Building Block in Organic Synthesis
Precursor in the Synthesis of Complex Organic Molecules
The inherent strain and distinct electronic properties of the cyclopropane (B1198618) ring, combined with the synthetic utility of the protected amine, position tert-butyl N-(2-aminocyclopropyl)carbamate as a critical starting material for elaborate molecular architectures. nih.gov Its derivatives are prevalent in pharmaceuticals and agrochemicals, serving as key intermediates. longdom.orgresearchgate.net The compound's structure is a component of numerous biologically active compounds and is frequently used in reactions involving ring-opening or cycloadditions. nih.gov
A notable application is in the synthesis of precursors for potent serotonin-norepinephrine-dopamine reuptake inhibitors (SNDRIs), such as the PRC200-SS derivatives. acs.orgnih.gov The synthesis of these complex neurological agents leverages the aminocyclopropane framework to establish the required stereochemistry and molecular conformation essential for their therapeutic activity. acs.orgnih.gov Furthermore, derivatives of this carbamate (B1207046) are integral to the synthesis of various natural products and their analogues, where the cyclopropyl (B3062369) moiety is crucial for biological function. researchgate.netmdpi.com
| Target Molecule Class | Role of this compound | Reference |
|---|---|---|
| Pharmaceuticals | Key building block for novel therapeutic agents. | longdom.orgresearchgate.net |
| Agrochemicals | Intermediate in the synthesis of herbicides, fungicides, and insecticides. | longdom.org |
| SNDRI Precursors (e.g., PRC200-SS) | Provides the core aminocyclopropane scaffold with defined stereochemistry. | acs.orgnih.gov |
| Natural Product Analogues | Incorporates the cyclopropane ring, often essential for biological activity. | researchgate.netmdpi.com |
Chiral Building Block in Asymmetric Synthesis
In the field of asymmetric synthesis, where the precise control of stereochemistry is paramount, chiral non-racemic forms of this compound serve as indispensable building blocks. The synthesis of optically pure aminocyclopropanes is a significant area of research, with methods developed to produce these chiral synthons with high enantiomeric excess. nih.govacs.orgnih.gov These molecules provide a stereochemically defined scaffold that can be elaborated into more complex chiral targets, transferring their inherent chirality to the final product.
This approach is particularly valuable in the synthesis of conformationally constrained amino acids and peptidomimetics. researchgate.netnih.gov By incorporating the rigid cyclopropyl ring, chemists can dictate the spatial orientation of functional groups, a critical factor in designing molecules that interact specifically with biological targets like enzymes and receptors. nih.govnorthwestern.eduresearchgate.net The use of chiral catalysts in Michael Initiated Ring Closing (MIRC) reactions represents a powerful strategy for creating chiral cyclopropanes for this purpose. nih.gov
Application in Peptide Chemistry and Peptide-Based Drug Synthesis
The tert-butyloxycarbonyl (Boc) group is a cornerstone of peptide synthesis, valued for its stability under coupling conditions and its clean removal under mildly acidic conditions. While the primary role of the Boc group in this compound is protection, the underlying aminocyclopropyl structure offers unique advantages in peptide chemistry.
Incorporating aminocyclopropane carboxylic acids—derived from the title compound—into peptide chains yields peptidomimetics with restricted conformational freedom. nih.gov This structural constraint can protect the peptide from enzymatic degradation by proteases, thereby increasing its metabolic stability and in vivo half-life. nih.gov Furthermore, the rigid cyclopropane unit influences the peptide's secondary structure, forcing it to adopt specific folds or turns that can enhance its binding affinity to biological targets. This strategy is employed in the development of novel peptide-based therapeutics.
Utility in the Synthesis of Amino Acid Mimetics
This compound is a premier starting material for the synthesis of amino acid mimetics, particularly conformationally constrained non-natural amino acids. The cyclopropane ring serves as a bioisostere for portions of natural amino acid side chains or backbones, introducing rigidity that is absent in their acyclic counterparts. nih.gov The synthesis of such constrained analogues is a key strategy in medicinal chemistry to improve the pharmacological profile of peptide-based drugs. researchgate.net
Donor-acceptor aminocyclopropanes, which can be derived from this carbamate, undergo catalytic asymmetric ring-opening reactions to provide access to a variety of chiral γ-amino acid derivatives. researchgate.net These constrained amino acids are then used as building blocks for foldamers—oligomers that adopt stable, predictable secondary structures similar to peptides. nih.gov The ability to create novel peptide structures with enhanced stability and specific conformations is a direct result of utilizing building blocks like aminocyclopropyl carbamates. nih.govnih.gov
Scaffold for Chiral Ligands
The rigid, stereodefined structure of aminocyclopropane derivatives makes them attractive scaffolds for the design of chiral ligands used in asymmetric catalysis. While direct evidence for this compound is emerging, a close analogue, optically active trans-tert-butyl-2-aminocyclopentylcarbamate, has been identified for its potential utility as a scaffold for such ligands. nih.gov The underlying principle is that the fixed spatial arrangement of the amino groups on the carbocyclic ring can create a well-defined chiral pocket around a metal center.
This chiral environment can effectively control the stereochemical outcome of a catalytic reaction, such as C-H functionalization, alkylation, or reduction. nih.govmdpi.com Ligands built upon these scaffolds can induce high levels of enantioselectivity by dictating the trajectory of substrates approaching the catalytic site. The modular nature of the scaffold allows for fine-tuning of steric and electronic properties to optimize catalyst performance for specific transformations. researchgate.netchemistryviews.org
Integration into Peptide Nucleic Acid (PNA) Backbones
Peptide Nucleic Acids (PNAs) are synthetic mimics of DNA and RNA where the sugar-phosphate backbone is replaced by a polyamide chain. youtube.com This modification makes them resistant to degradation by nucleases and proteases. The precise geometry of the PNA backbone is crucial for its ability to bind to complementary DNA or RNA strands with high affinity and specificity.
Modified building blocks are often integrated into the PNA backbone to alter its properties, such as binding affinity, solubility, or cellular uptake. The constrained diaminocyclopropane (B1254724) core, derived from this compound, is an excellent candidate for such a modification. A structurally similar aminocyclopentylcarbamate has been proposed as a modified backbone unit for PNAs. nih.gov Incorporating this rigid cyclic diamine into the N-(2-aminoethyl)glycine backbone could pre-organize the PNA strand into a conformation favorable for hybridization, potentially enhancing its binding to target nucleic acids. This approach is central to the development of next-generation antisense and gene-targeting therapies. frontiersin.orgnih.gov
| Application Area | Specific Role/Utility | Key Structural Feature | Reference |
|---|---|---|---|
| Amino Acid Mimetics | Synthesis of conformationally constrained γ-amino acid derivatives. | Rigid cyclopropane ring. | researchgate.netnih.gov |
| Chiral Ligands | Provides a rigid, stereodefined scaffold for asymmetric catalysis. | Fixed spatial arrangement of amino groups. | nih.govmdpi.com |
| Peptide Nucleic Acids (PNAs) | Serves as a modified backbone unit to pre-organize the PNA strand. | Constrained cyclic diamine core. | nih.govfrontiersin.org |
Role in Agrochemical Research and Development
The cyclopropylamine (B47189) moiety is a well-established pharmacophore in the agrochemical industry. longdom.orgnbinno.com Derivatives of cyclopropylamine are integral components in a variety of commercial herbicides, fungicides, and insecticides. nbinno.comnih.gov The unique properties of the cyclopropane ring can enhance the biological activity, metabolic stability, and target specificity of these agents. researchgate.net
Consequently, this compound and related compounds are valuable intermediates in the discovery and development of new plant protection agents. nbinno.com Researchers in agrochemical companies utilize these building blocks to synthesize novel candidate molecules for screening. The presence of the cyclopropylamine structure has been linked to compounds effective against a range of agricultural pests and diseases, including methicillin-resistant Staphylococcus aureus in some contexts, highlighting the broad biological potential of this structural class. nih.govgoogle.com
Advanced Applications in Medicinal Chemistry Research and Chemical Biology
Design and Synthesis of Novel Scaffolds for Bioactive Compounds
tert-Butyl N-(2-aminocyclopropyl)carbamate and its derivatives are key starting materials for the synthesis of complex molecular scaffolds designed to interact with specific biological targets. The rigid cyclopropyl (B3062369) ring introduces conformational constraints into a molecule, which can be advantageous for optimizing binding affinity and selectivity for a target protein. The Boc-protected amine allows for controlled, stepwise synthesis, enabling the aminocyclopropyl unit to be incorporated into larger, more elaborate structures.
One significant area of application is in the development of protease inhibitors. For instance, the aminocyclopropyl group is a structural component in scaffolds designed for inhibitors of Dipeptidyl Peptidase IV (DPP-IV), a key enzyme in glucose metabolism and a target for type 2 diabetes therapies. nih.gov In the synthesis of these inhibitors, which are often dipeptide mimetics, the cyclopropyl moiety can be installed at various positions to enhance chemical stability and inhibitory potency. nih.gov The use of a protected aminocyclopropane building block is crucial for constructing these peptidomimetic structures.
Similarly, this scaffold is relevant in the design of inhibitors for the Hepatitis C Virus (HCV) NS3 protease, a critical enzyme for viral replication. nih.govnih.gov The structure of potent inhibitors, such as boceprevir (B1684563) and its analogs, features peptidomimetic chains where specific residues are designed to fit into the enzyme's active site. nih.govnih.gov The synthesis of novel derivatives and analogs often involves modifying these residues, and the use of building blocks like this compound facilitates the introduction of the aminocyclopropyl motif to explore structure-activity relationships. nih.govnih.gov
The research findings in these areas are detailed in the table below, showcasing the utility of the aminocyclopropyl scaffold in creating potent enzyme inhibitors.
| Target Class | Specific Enzyme Target | Role of Aminocyclopropyl Scaffold | Therapeutic Area |
|---|---|---|---|
| Serine Protease | Dipeptidyl Peptidase IV (DPP-IV) | Incorporated into dipeptide mimetics to enhance chemical stability and inhibitory activity. nih.gov | Type 2 Diabetes |
| Serine Protease | Hepatitis C Virus (HCV) NS3 Protease | Serves as a key structural component in peptidomimetic inhibitors to improve binding and potency. nih.govnih.gov | Antiviral (Hepatitis C) |
Carbamate (B1207046) Moiety as a Structural Motif in Drug Design (General Principles)
The carbamate group (-NHCOO-) is a prevalent functional group in medicinal chemistry, valued for its unique combination of stability and electronic properties. documentsdelivered.com It is often considered a hybrid of an amide and an ester, yet it possesses distinct characteristics that are frequently exploited in drug design.
A primary advantage of the carbamate linkage is its enhanced stability compared to esters and, in many cases, amides. Carbamates are significantly more resistant to hydrolysis than esters and are also less susceptible to cleavage by proteases than peptide (amide) bonds. oatext.com This increased proteolytic stability is particularly beneficial for peptide-like drugs, as it helps to prevent their rapid degradation by enzymes such as aminopeptidases, thereby prolonging their duration of action in the body. oatext.com
In the field of peptidomimetics, the carbamate group is widely used as a bioisostere, or a surrogate, for the peptide bond. oatext.com While it mimics some of the structural features of a peptide linkage, its distinct electronic and conformational properties can lead to improved pharmacological profiles. The carbamate functionality imposes a degree of conformational restriction due to the delocalization of the nitrogen's non-bonded electrons into the carbonyl group. nih.gov Furthermore, the carbamate group can participate in hydrogen bonding, both as a hydrogen bond acceptor (via the carbonyl oxygen) and as a donor (via the N-H group), which is critical for interactions with biological targets like enzymes and receptors. nih.gov
The comparative properties of these chemical bonds are summarized below.
| Property | Ester Bond (-COO-) | Amide (Peptide) Bond (-CONH-) | Carbamate Bond (-NHCOO-) |
|---|---|---|---|
| Proteolytic Stability | Low (cleaved by esterases) | Moderate (cleaved by proteases) | High (generally resistant to proteases) oatext.com |
| Chemical Stability (Hydrolysis) | Low | High | Moderate to High |
| Hydrogen Bonding | Acceptor only | Acceptor and Donor | Acceptor and Donor nih.gov |
| Use in Peptidomimetics | Less common | Standard (native bond) | Common (as a stable isostere) oatext.com |
Development of Prodrug Strategies Utilizing the Carbamate Group (General Principles)
The carbamate linkage is a versatile tool in the design of prodrugs. A prodrug is an inactive or less active form of a drug that is chemically modified to overcome pharmacokinetic barriers and is converted into the active drug within the body. Carbamates are frequently used to mask amine, hydroxyl, or carboxyl functionalities on a parent drug molecule.
This strategy can enhance properties such as aqueous solubility, membrane permeability, and stability, and can prevent rapid first-pass metabolism. oatext.com The key to a successful carbamate-based prodrug is that the linkage remains stable until it reaches the desired physiological compartment, where it can be cleaved to release the active pharmaceutical ingredient. oatext.com
The bioconversion of carbamate prodrugs is typically an enzyme-mediated process. While carbamates are more stable than esters, they can be designed to be substrates for certain enzymes, most notably esterases, such as carboxylesterases, which are abundant in the liver, plasma, and gastrointestinal tract. oatext.com
Functionalization for Ligand Design and Biochemical Probes
The strategic modification of "this compound" allows for its application in the design of sophisticated molecular tools for chemical biology and medicinal chemistry. The inherent functionalities of this compound, namely the Boc-protected amine and the free amine on the cyclopropyl ring, provide orthogonal handles for sequential chemical transformations. This enables its incorporation into larger, more complex molecules such as PROTAC (PROteolysis TArgeting Chimera) linkers and enzyme inhibitors, where the constrained cyclopropyl scaffold can impart specific conformational properties.
Application as PROTAC Linkers
PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. A key component of a PROTAC is the linker, which connects the target-binding ligand to the E3 ligase-binding ligand. The nature of this linker is critical for the efficacy of the PROTAC, as it influences the formation and stability of the ternary complex between the target protein, the PROTAC, and the E3 ligase.
The synthesis of a PROTAC incorporating a cyclopropyl-containing linker derived from "this compound" would involve the sequential attachment of the target-binding and E3 ligase-binding moieties to the two amino groups of the cyclopropane (B1198618) core. The Boc protecting group allows for a controlled, stepwise synthesis. Although specific examples of "this compound" in published PROTACs are not prevalent, the use of rigid cycloalkane-based linkers, such as those containing piperidine (B6355638) or cyclohexane, is an established strategy to enhance PROTAC stability and efficacy. nih.gov The unique stereochemical and conformational properties of the cyclopropyl group make it an attractive building block for the design of novel, rigid PROTAC linkers.
Table 1: Comparison of Linker Types in PROTAC Design
| Linker Type | Characteristics | Potential Advantages |
| Flexible (e.g., PEG, alkyl chains) | High conformational freedom. | Can accommodate a wide range of protein-protein orientations. |
| Rigid (e.g., cycloalkanes, alkynes) | Restricted conformational freedom. | Can pre-organize the PROTAC into a bioactive conformation, potentially increasing potency and selectivity. precisepeg.comnih.gov |
| Cyclopropyl-based (hypothetical) | High degree of rigidity and defined stereochemistry. | May offer precise control over the spatial arrangement of the ligands, potentially leading to highly efficient and selective degraders. |
Synthesis of Enzyme Inhibitors (e.g., LSD1 inhibitors)
"this compound" and its derivatives are valuable intermediates in the synthesis of enzyme inhibitors, particularly for Lysine-Specific Demethylase 1 (LSD1). LSD1 is a flavin-dependent monoamine oxidase that plays a crucial role in epigenetic regulation and is a validated target in oncology. Many LSD1 inhibitors are based on the tranylcypromine (B92988) scaffold, a cyclopropylamine (B47189) derivative.
In the synthesis of novel LSD1 inhibitors, "tert-butyl (2-(4-aminophenyl)cyclopropyl)carbamate" serves as a key building block. This intermediate allows for the elaboration of the molecule, typically through modification of the aniline (B41778) amino group, before the final deprotection of the cyclopropylamine. The Boc-protected amine is unreactive under the conditions used to modify the other parts of the molecule, thus serving as a crucial protecting group.
A general synthetic route involves the coupling of "tert-butyl (2-(4-aminophenyl)cyclopropyl)carbamate" with a carboxylic acid to form an amide bond. This is followed by the removal of the Boc protecting group under acidic conditions to yield the final active inhibitor. The Boc-protected precursors of these inhibitors are typically inactive against LSD1, as the free primary amine of the cyclopropyl group is required for the mechanism of inhibition, which involves interaction with the FAD cofactor in the enzyme's active site. chemrxiv.org However, these carbamate derivatives have shown cellular activity, suggesting they may act as prodrugs that are metabolized to the active amine within the cell. chemrxiv.org
Table 2: Selected Examples of LSD1 Inhibitors Synthesized from "this compound" Derivatives
| Precursor Compound | Final Inhibitor (after Boc deprotection) | Biological Activity |
| tert-Butyl (2-(4-(phenylformamido)phenyl)cyclopropyl)carbamate | N-(4-(2-aminocyclopropyl)phenyl)benzamide | Inhibition of LSD1 |
| tert-Butyl (2-(4-(benzylcarbamoyl)phenyl)cyclopropyl)carbamate | 4-(2-aminocyclopropyl)-N-benzylbenzamide | Submicromolar IC50 for LSD1 inhibition and cell proliferation in AML cell lines. chemrxiv.org |
| tert-Butyl (2-(4-(phenethylcarbamoyl)phenyl)cyclopropyl)carbamate | 4-(2-aminocyclopropyl)-N-phenethylbenzamide | Submicromolar IC50 for LSD1 inhibition and cell proliferation in AML cell lines. chemrxiv.org |
Conformational Analysis and its Implications for Biological Activity
The biological activity of a small molecule is intrinsically linked to its three-dimensional structure and conformational preferences. Conformational analysis, the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds, is therefore a critical aspect of drug design. For molecules containing rigid structural elements, such as the cyclopropane ring in "this compound," the conformational landscape is significantly more constrained than for flexible aliphatic chains.
The cyclopropane ring imposes a rigid triangular geometry on the carbon backbone, which severely restricts the possible conformations of the substituents attached to it. This conformational constraint can be advantageous in the design of bioactive molecules, as it reduces the entropic penalty of binding to a biological target. By locking the molecule into a specific, biologically relevant conformation, the binding affinity can be enhanced.
The incorporation of cyclopropane-containing amino acids into peptides, for example, can drastically affect the secondary structure and flexibility of the peptide chain. nih.gov This can lead to improved metabolic stability and the ability to mimic specific turn structures that are important for biological recognition. In the context of enzyme inhibitors, the rigid cyclopropylamine scaffold of LSD1 inhibitors derived from "this compound" is crucial for orienting the reactive amine group correctly within the enzyme's active site to interact with the FAD cofactor. chemrxiv.org
The identification of the bioactive conformation, the specific three-dimensional structure a molecule adopts when it binds to its target, is a central goal of drug design. nih.gov Computational methods, such as molecular mechanics and quantum mechanics calculations, can be used to predict the low-energy conformations of a molecule. nih.gov For cyclopropylamine derivatives, these calculations can help to understand the preferred orientation of the amine substituent relative to the ring and any other functional groups. This information can then be used to design more potent and selective inhibitors by modifying the molecule to favor the bioactive conformation.
While a detailed conformational analysis of "this compound" itself is not extensively reported in the literature, the principles of conformational analysis of cyclopropane-containing molecules are well-established and are a key consideration in the application of this compound in medicinal chemistry and chemical biology.
Spectroscopic and Advanced Analytical Characterization for Structural Elucidation and Purity Assessment
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Stereochemistry
No published ¹H NMR, ¹³C NMR, or 2D NMR data (COSY, HSQC, HMBC) specifically for tert-butyl N-(2-aminocyclopropyl)carbamate could be found.
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis
Specific High-Resolution Mass Spectrometry (HRMS) data for this compound, which would confirm its molecular weight and provide fragmentation analysis, is not available in the reviewed sources.
Infrared (IR) Spectroscopy for Functional Group Identification
There is no available IR spectroscopy data to identify the characteristic functional group absorptions of this compound.
X-ray Crystallography for Absolute Stereochemistry and Conformation
No X-ray crystallography studies have been published for this compound, which would be necessary to determine its absolute stereochemistry and solid-state conformation.
Chromatographic Techniques for Purity and Isomer Separation (e.g., HPLC, GC)
The purity and isomeric composition of this compound are critical parameters that underpin its successful application in synthetic chemistry. Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are indispensable tools for the assessment of these attributes. Given the chiral nature and the potential for cis/trans isomerism in the cyclopropane (B1198618) ring, the development of robust chromatographic methods is essential for both quality control and the isolation of specific stereoisomers.
High-Performance Liquid Chromatography (HPLC) stands out as a versatile and widely adopted technique for the analysis of this compound. Its application extends to both purity determination and the challenging task of separating its various isomers.
Purity Assessment: Reversed-phase HPLC (RP-HPLC) is a principal method for evaluating the chemical purity of this compound. In this mode, a nonpolar stationary phase is typically paired with a polar mobile phase. The separation is based on the differential partitioning of the analyte and any impurities between the two phases. A typical setup for purity analysis is detailed in the table below.
Interactive Data Table: Illustrative RP-HPLC Parameters for Purity Analysis
| Parameter | Value |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile (B52724) and Water (with 0.1% Trifluoroacetic Acid) |
| Gradient | 10-90% Acetonitrile over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Column Temperature | 25 °C |
| Injection Volume | 10 µL |
This method allows for the separation of the main compound from potential starting materials, by-products, and degradation products. The use of a gradient elution, where the mobile phase composition is varied over time, ensures the efficient elution of compounds with a wide range of polarities.
Isomer Separation: The separation of stereoisomers (enantiomers and diastereomers) of this compound presents a more complex chromatographic challenge.
Diastereomer Separation: The cis and trans diastereomers of this compound possess distinct physical properties, which often allows for their separation on standard achiral stationary phases, such as silica (B1680970) gel in normal-phase HPLC or C18 in reversed-phase HPLC. The different spatial arrangements of the amino and carbamate (B1207046) groups in the cis and trans isomers lead to different interactions with the stationary phase, resulting in differential retention times.
Enantiomer Separation: The resolution of enantiomers requires a chiral environment. This is most commonly achieved using a chiral stationary phase (CSP) in HPLC. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are particularly effective for separating a broad range of chiral compounds, including N-protected amino compounds. The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector on the stationary phase, which have different interaction energies.
Interactive Data Table: Exemplary Chiral HPLC Parameters for Enantiomeric Separation
| Parameter | Value |
| Column | Chiral Stationary Phase (e.g., Amylose or Cellulose based) |
| Mobile Phase | Hexane/Isopropanol |
| Isocratic Elution | 90:10 (v/v) |
| Flow Rate | 0.5 - 1.0 mL/min |
| Detection | UV at 210 nm |
| Column Temperature | Ambient |
The choice of mobile phase, particularly the type and concentration of the alcohol modifier, is critical in optimizing the separation of enantiomers on a chiral column.
Gas Chromatography (GC) is another powerful technique for the analysis of this compound, particularly for assessing its purity and, in some cases, for isomer separation. Due to the relatively low volatility and polar nature of the compound, derivatization is often employed to improve its chromatographic behavior.
Purity Assessment: For GC analysis, the primary amino group of this compound can be derivatized to form a less polar and more volatile compound. A common derivatization agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), which converts the amine to its trimethylsilyl (B98337) (TMS) derivative. The resulting derivative can be readily analyzed by GC, often coupled with a mass spectrometer (GC-MS) for definitive peak identification.
Interactive Data Table: Representative GC-MS Parameters for Purity Analysis (after Derivatization)
| Parameter | Value |
| Column | Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium |
| Inlet Temperature | 250 °C |
| Oven Program | 100 °C (2 min), then ramp to 280 °C at 10 °C/min |
| Detector | Mass Spectrometer (MS) |
| Ionization Mode | Electron Ionization (EI) |
The use of GC-MS provides high sensitivity and structural information, which is invaluable for the identification of trace impurities.
Isomer Separation: Chiral capillary GC columns can be utilized for the separation of the enantiomers of this compound, typically after derivatization. These columns are coated with a chiral stationary phase that allows for the differential interaction with the enantiomers, leading to their separation.
Mechanistic Investigations of Reactions Involving Tert Butyl N 2 Aminocyclopropyl Carbamate
Studies on Carbamate (B1207046) Formation Mechanisms (e.g., Curtius Rearrangement, Electrophilic Activation)
The formation of the carbamate functional group in molecules like tert-butyl N-(2-aminocyclopropyl)carbamate can be achieved through several synthetic routes, with the Curtius rearrangement being a prominent and versatile method. nih.gov This reaction facilitates the conversion of a carboxylic acid into a Boc-protected amine. allen.inwikipedia.org
The Curtius rearrangement begins with the conversion of a carboxylic acid, such as cyclopropanecarboxylic acid, into an acyl azide (B81097). This is typically done by treating the corresponding acyl chloride with an azide salt or by reacting the carboxylic acid with an azide-transfer reagent like diphenylphosphoryl azide (DPPA). nih.govorganic-chemistry.org Upon heating, the acyl azide undergoes a thermal decomposition, losing nitrogen gas (N₂) to form an isocyanate intermediate. nih.govwikipedia.org A key aspect of this step is that the migration of the alkyl group (the cyclopropyl (B3062369) group in this case) from the carbonyl carbon to the adjacent nitrogen occurs in a concerted fashion with the loss of nitrogen. wikipedia.org This concerted mechanism ensures that the stereochemistry of the migrating group is fully retained. nih.govallen.in
The isocyanate is a highly useful intermediate that can be trapped by various nucleophiles. nih.gov To form the tert-butyl carbamate (Boc) group, the rearrangement is performed in the presence of tert-butanol (B103910). allen.innih.gov The alcohol's oxygen atom acts as a nucleophile, attacking the electrophilic carbonyl carbon of the isocyanate to yield the final N-Boc protected amine. wikipedia.org This method has been successfully applied to generate optically active cyclopropylamines. nih.govallen.in
Table 1: Key Stages of the Curtius Rearrangement for Carbamate Synthesis
| Stage | Reactant(s) | Key Intermediate | Product of Stage |
| 1. Acyl Azide Formation | Carboxylic Acid Derivative (e.g., Acyl Halide) + Azide Salt | - | Acyl Azide |
| 2. Rearrangement | Acyl Azide | Isocyanate | Isocyanate + N₂ |
| 3. Nucleophilic Trapping | Isocyanate + tert-butanol | - | tert-butyl carbamate |
Alternative mechanisms for carbamate formation involve the direct electrophilic activation of an amine. This can be achieved through a three-component coupling of an amine, carbon dioxide (as the electrophile), and a halide in the presence of a base like cesium carbonate. organic-chemistry.org Another approach involves the reaction of the amine with an electrophilic reagent like di-tert-butyl dicarbonate (B1257347) (Boc₂O). In this mechanism, the nucleophilic amine attacks one of the electrophilic carbonyl carbons of the Boc anhydride. total-synthesis.commasterorganicchemistry.com This leads to the formation of a tetrahedral intermediate, which then collapses, eliminating a carbonate leaving group to form the protected carbamate. total-synthesis.commasterorganicchemistry.com
Mechanistic Pathways of Boc Deprotection
The tert-butyloxycarbonyl (Boc) group is a widely used amine protecting group valued for its stability in basic and nucleophilic conditions and its facile removal under mild acidic conditions. total-synthesis.commasterorganicchemistry.com The deprotection of this compound follows a well-established acid-catalyzed mechanism.
The process is initiated by the protonation of the carbamate's carbonyl oxygen by a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid. total-synthesis.commasterorganicchemistry.comcommonorganicchemistry.com This protonation enhances the electrophilicity of the carbonyl carbon and weakens the adjacent carbon-oxygen bond.
Following protonation, the molecule fragments. The bond between the oxygen and the tert-butyl group cleaves, leading to the loss of a stabilized tertiary carbocation (tert-butyl cation) and the formation of an unstable intermediate known as a carbamic acid. total-synthesis.comcommonorganicchemistry.com The formation of the highly stable tert-butyl cation is a significant driving force for this step. total-synthesis.com
The resulting carbamic acid rapidly undergoes spontaneous decarboxylation, breaking down into the free amine (the deprotected cyclopropylamine) and carbon dioxide gas. masterorganicchemistry.comcommonorganicchemistry.com Under the acidic reaction conditions, the newly formed amine is protonated to give its corresponding ammonium (B1175870) salt. commonorganicchemistry.com
Table 2: Mechanistic Steps of Acid-Catalyzed Boc Deprotection
| Step | Description | Key Species Involved | Products |
| 1. Protonation | The carbonyl oxygen of the Boc group is protonated by an acid. | tert-butyl carbamate, H⁺ | Protonated carbamate |
| 2. Fragmentation | The C-O bond cleaves, releasing a stable carbocation. | Protonated carbamate | Carbamic acid, tert-butyl cation |
| 3. Decarboxylation | The unstable carbamic acid decomposes. | Carbamic acid | Free amine, Carbon dioxide (CO₂) |
| 4. Protonation | The free amine is protonated by the acid medium. | Free amine, H⁺ | Ammonium salt |
The released tert-butyl cation can follow several pathways, including deprotonation to form isobutylene (B52900) gas or reacting with nucleophiles present in the mixture. commonorganicchemistry.comacsgcipr.org To prevent unwanted side reactions where the cation might alkylate nucleophilic sites on the substrate, scavenger reagents are sometimes added. acsgcipr.org
Computational Chemistry and Molecular Modeling for Reaction Pathways and Conformations
Computational chemistry and molecular modeling are powerful tools for investigating the conformational landscape and reaction pathways of molecules like this compound. nih.govmdpi.com These methods provide insights into the molecule's three-dimensional structure, stability, and the energy profiles of its chemical transformations.
Studies on similar carbamate-containing molecules using techniques like Density Functional Theory (DFT) have revealed key structural features. The carbamate group itself (O-C(O)-N) generally adopts a planar conformation. nih.gov This planarity is attributed to the delocalization of the nitrogen lone pair into the carbonyl π-system, giving the C-N bond a pseudo-double bond character. chemrxiv.org Conformational searches, which explore the potential energy surface of a molecule, can identify the most stable arrangements (conformers). nih.gov For model peptides containing 1-aminocyclopropane carboxylic acid residues, computational analyses have shown a preference for specific secondary structures like γ-turns. nih.govoup.com
Molecular dynamics (MD) simulations can further elucidate the behavior of these molecules in different environments. nih.gov For instance, MD simulations have been used to study the interactions between tert-butanol and proteins, revealing that the solvent tends to accumulate near the peptide surface, which can influence protein stability. nih.gov Similar simulations could model the interaction of this compound with solvents or other reagents, providing a microscopic view of the reaction environment.
By calculating the energies of reactants, transition states, and products, computational models can map out the entire reaction coordinate for processes like carbamate formation or deprotection. This allows for the determination of activation energy barriers, which are crucial for understanding reaction rates and mechanisms.
Table 3: Representative Applications of Molecular Modeling in Carbamate Chemistry
| Computational Method | Application | Information Gained |
| Density Functional Theory (DFT) | Geometry Optimization | Bond lengths, bond angles, dihedral angles, planarity of the carbamate group. chemrxiv.org |
| Conformational Search | Exploration of Potential Energy Surface | Identification of low-energy conformers, relative stabilities, and preferred structures (e.g., γ-turns). nih.govnih.gov |
| Molecular Dynamics (MD) | Simulation of Molecular Motion | Solvation effects, intermolecular interactions, dynamic conformational changes. nih.gov |
| Transition State Theory | Reaction Pathway Analysis | Calculation of activation energies, characterization of transition state structures. |
Photoreaction Mechanisms of Related Cyclopropyl Carbamate Precursors
The study of photoreactions provides alternative pathways for the synthesis and transformation of complex molecules. While direct photoreactions of this compound are not widely documented, the photochemistry of related precursors is a key area of investigation, particularly in the synthesis of complex natural products. acs.org
A relevant photochemical reaction is the [2+2] photocycloaddition, which involves the reaction of an alkene with another unsaturated system upon irradiation with UV light to form a cyclobutane (B1203170) ring. acs.org This strategy has been employed to construct strained ring systems that can serve as precursors to cyclopropyl-containing structures or other complex architectures. For example, intramolecular [2+2] photocycloaddition can be used to generate bicyclic systems, which can then undergo further transformations. acs.org
The mechanism of these reactions involves the photoexcitation of one of the reactants to an electronically excited state. This excited molecule then reacts with the ground-state partner to form the cyclobutane ring. The stereochemical outcome of the reaction is often dictated by the orbital symmetry rules governing pericyclic reactions.
In some synthetic strategies, a photochemically generated cyclobutane can undergo subsequent fragmentation or rearrangement reactions. For instance, the fragmentation of a cyclobutylcarbinyl cation, formed from a photoadduct, has been used as a key step in assembling complex bicyclic systems. acs.org While not a direct photoreaction of a cyclopropyl carbamate, these methods illustrate how photochemistry can be mechanistically integral to the synthesis of the chemical scaffolds from which these compounds are derived.
Future Research Directions and Emerging Trends
Novel Synthetic Routes to Substituted tert-butyl N-(2-aminocyclopropyl)carbamate Analogues
The development of new synthetic methods to access substituted analogues of this compound is a dynamic area of research. The primary challenge lies in the stereocontrolled formation of the highly substituted cyclopropane (B1198618) ring. Current research is moving beyond traditional methods towards more efficient and versatile strategies.
One promising approach involves transition-metal-free methodologies for constructing the aminocyclopropane core. For instance, the use of hydrazonamides as stable carbene precursors allows for the cyclopropanation of vinyl arenes under basic conditions, yielding Z-isomers with high stereoselectivity. researchgate.net Another innovative direction is organophotocatalysis, which enables the intermolecular cyclopropanation of unactivated olefins with compounds like α-bromomalonates. acs.org This method is notable for its broad functional group tolerance, accommodating acids, alcohols, esters, and amides, which is crucial for creating diverse analogues. acs.org
Metal-catalyzed reactions continue to evolve, with studies focusing on catalysts that can improve yields and selectivity, especially with hindered alkenes. nih.gov For example, silver catalysts have shown high efficiency in cyclopropanation due to a barrierless concerted cycloaddition step, which kinetically inhibits side reactions. nih.gov The synthesis of substituted carbamate (B1207046) analogues also involves coupling reactions. A series of tert-butyl 2-(substituted benzamido) phenylcarbamate derivatives have been synthesized by condensing tert-butyl 2-amino phenylcarbamate with various carboxylic acids using coupling reagents like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) and hydroxyl benzotriazole (B28993) (HOBt). nih.gov
| Synthetic Approach | Key Features | Catalyst/Reagent Examples | Reference(s) |
| Organophotocatalysis | Intermolecular cyclopropanation of unactivated alkenes; broad functional group tolerance. | Benzothiazinoquinoxaline | acs.org |
| Metal-Free Cyclopropanation | Uses stable carbene precursors; stereoselective for Z-isomers. | Hydrazonamides, Base | researchgate.net |
| Silver-Catalyzed Cyclopropanation | High efficiency with hindered alkenes; barrierless concerted cycloaddition. | AgOTf | nih.gov |
| Amidation Coupling | Synthesis of substituted benzamido analogues from an amino-carbamate precursor. | EDCI, HOBt | nih.gov |
Exploration of New Applications as Chiral Building Blocks
This compound and its derivatives are increasingly recognized for their potential as chiral building blocks in asymmetric synthesis. enamine.net Their rigid cyclopropyl (B3062369) scaffold and defined stereochemistry make them ideal starting points for constructing complex, optically pure molecules. enamine.netnih.gov The development of new drugs increasingly requires such chiral building blocks to ensure specific interactions with biological targets, which are themselves chiral. enamine.net
One key application is in the synthesis of chiral ligands and as modified backbone units for peptide nucleic acids (PNAs). nih.gov Research is focused on leveraging the stereochemistry of aminocyclopropane derivatives to control the outcomes of asymmetric reactions. For example, they are used in asymmetric cyclopropanation, Friedel-Crafts reactions, and Michael additions to produce enantiomerically enriched products. mdpi.com The Sharpless Asymmetric Aminohydroxylation (AA) is another powerful tool that allows for the stereoselective synthesis of vicinal amino alcohols, which can be derived from or lead to aminocyclopropane structures. rsc.org
The versatility of these building blocks is enhanced by the development of robust synthetic methods that provide access to either enantiomer in multigram quantities, often without the need for chromatography. nih.gov This accessibility is crucial for their broader application in both academic research and industrial drug development.
| Application Area | Example of Use | Key Benefit | Reference(s) |
| Asymmetric Catalysis | Precursors for chiral ligands. | Induces stereoselectivity in subsequent reactions. | nih.gov |
| Peptide Chemistry | Modified backbone units in Peptide Nucleic Acids (PNAs). | Confers specific conformational constraints. | nih.gov |
| Complex Molecule Synthesis | Starting materials for natural product synthesis. | Provides a rigid, stereodefined core structure. | mdpi.comrsc.org |
| Enantioselective Reactions | Substrates in asymmetric Michael additions and Friedel-Crafts reactions. | Enables the creation of new stereocenters with high control. | mdpi.com |
Development of Next-Generation Medicinal Chemistry Scaffolds
The aminocyclopropane moiety is a "privileged scaffold" in medicinal chemistry, meaning it is a structural framework capable of binding to multiple biological targets. nih.govmdpi.com This makes this compound an attractive starting point for the design of new therapeutic agents. The carbamate group itself is a key structural motif in many approved drugs, valued for its chemical stability and ability to increase cell membrane permeability. nih.gov
Researchers are actively incorporating the aminocyclopropane scaffold into novel drug candidates. For instance, aminocyclopropanes are being explored as safer alternatives to anilines, a common structure in pharmaceuticals that can produce toxic metabolites in the liver. umich.edu By replacing an aniline (B41778) group with a bioisosteric aminocyclopropane or a related structure like 1-aminonorbornane (which can be synthesized from aminocyclopropanes), the metabolic stability of a drug can be improved, reducing the risk of adverse effects. umich.edu
The development of compound libraries based on these scaffolds is a key strategy in drug discovery. nih.gov By systematically modifying the aminocyclopropane core, chemists can generate a diverse collection of molecules for screening against various biological targets, from enzymes like decaprenylphosphoryl-β-d-ribose oxidase (DprE1) in tuberculosis research to protein kinases. nih.govmdpi.com
Sustainable and Green Chemistry Approaches to Synthesis
The principles of green chemistry are increasingly influencing the synthesis of fine chemicals, including this compound and its analogues. Research in this area focuses on reducing waste, avoiding hazardous reagents, and improving energy efficiency.
A major thrust is the development of synthetic routes that utilize non-toxic and abundant starting materials. One such approach is the synthesis of carbamates directly from carbon dioxide (CO2), amines, and alcohols. psu.edu This method avoids the use of highly toxic phosgene (B1210022) and can be performed under relatively mild conditions, making it an attractive, environmentally friendly alternative. psu.edu
Another key aspect of green chemistry is the use of solvent-free reaction conditions. For example, the synthesis of various N-nitroso compounds, which can be related to carbamate chemistry, has been achieved using tert-butyl nitrite (B80452) (TBN) without any solvent, simplifying the isolation procedure and reducing waste. rsc.orgrsc.org Similarly, the direct amination of isobutylene (B52900) with liquid ammonia (B1221849) to produce tert-butylamine, a precursor to the tert-butyl carbamate group, represents a process with 100% atom economy. google.com The development of visible-light-driven reactions also contributes to sustainability, as these processes can often be conducted at room temperature under environmentally friendly conditions, reducing energy consumption. umich.edu
| Green Chemistry Principle | Application in Carbamate Synthesis | Benefit | Reference(s) |
| Use of Renewable Feedstocks | Synthesis from CO2, amines, and alcohols. | Avoids toxic reagents like phosgene; utilizes an abundant C1 source. | psu.edu |
| Solvent-Free Reactions | Nitrosation reactions using tert-butyl nitrite without solvent. | Reduces chemical waste and simplifies product purification. | rsc.orgrsc.org |
| Atom Economy | Direct amination of isobutylene to form tert-butylamine. | Maximizes the incorporation of starting materials into the final product. | google.com |
| Energy Efficiency | Visible-light-driven photocatalysis. | Reactions can be run at room temperature, lowering energy costs. | umich.edu |
Advanced Mechanistic Studies and Reaction Optimization
A deeper understanding of reaction mechanisms is critical for optimizing the synthesis of this compound and its derivatives. Mechanistic studies allow chemists to improve yields, enhance stereoselectivity, and broaden the scope of synthetic methods.
For cyclopropanation reactions, computational and experimental studies are clarifying the intricate pathways involved. Density Functional Theory (DFT) calculations have been used to compare different catalysts (e.g., Ag, Cu, Pd) and explain why silver catalysts are particularly effective for hindered alkenes. nih.gov Such studies reveal that the efficiency stems from a barrierless concerted cycloaddition and the suppression of side reactions. nih.gov Mechanistic investigations into organophotocatalytic cyclopropanation, involving techniques like Stern-Volmer quenching and quantum yield determination, have helped to elucidate the catalytic cycle. acs.org
In asymmetric reactions, understanding the mode of catalyst action is paramount. For instance, in aza-Michael reactions catalyzed by cinchona alkaloids, the proposed mechanism involves the formation of an active complex through hydrogen bonding between the catalyst and the amine, followed by interaction with the Michael acceptor via π–π stacking. beilstein-journals.org This detailed insight allows for the rational design of more effective catalysts. Reaction optimization also involves the careful selection of reagents and conditions. For example, the one-pot conversion of tert-butyl carbamates into amides can be efficiently achieved using acyl halide-methanol mixtures, a method that avoids the isolation of potentially unstable amine intermediates and offers high yields. organic-chemistry.org
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
